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Heptakis(6-O-sulfo)-(beta)-cyclodextrin

Cat. No.: B7799428
M. Wt: 1849.3 g/mol
InChI Key: TZBDYIAUDQVKGF-SRIYSEIISA-G
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Description

The Role of Cyclodextrins in Modern Chemical Research and Advanced Materials Science

Cyclodextrins are a class of cyclic oligosaccharides that have become indispensable in modern chemical research and advanced materials science. nih.govnih.gov Composed of glucopyranose units linked in a toroidal fashion, they possess a hydrophilic exterior and a hydrophobic inner cavity. nih.gov This unique structure allows them to form inclusion complexes with a wide variety of guest molecules, effectively encapsulating them. nih.govnih.gov This encapsulation can enhance the solubility, stability, and bioavailability of the guest molecules. mdpi.com

In the realm of chemical research, cyclodextrins are fundamental building blocks in supramolecular chemistry, facilitating the construction of complex molecular architectures and materials. nih.gov Their capacity for molecular recognition enables their use in sensing and separation technologies. nih.gov Furthermore, the chemical modification of cyclodextrins, through processes like sulfation, hydroxyalkylation, and carboxylation, has led to the development of derivatives with enhanced and tailored properties. nih.gov These derivatives are pivotal in creating advanced materials, including nanoparticles and hydrogels. nih.gov

In advanced materials science, cyclodextrins and their derivatives are integrated into nanostructured coatings, nano-sponges, and other nanomaterials to impart enhanced functionality. nih.gov These materials find applications in diverse sectors such as cosmetics, textiles, and food science. nih.gov Moreover, cyclodextrin-based materials are being explored for their potential in sustainable technologies, including environmental remediation through the sequestration of pollutants. nih.govnih.gov

Genesis and Distinctive Structural Attributes of Heptakis(6-O-sulfo)-(beta)-cyclodextrin as a Single-Isomer Derivative

This compound is a chemically modified cyclodextrin (B1172386) where a sulfo group is attached to the 6th position of each of the seven glucose units of a beta-cyclodextrin (B164692) molecule. The defining characteristic of this compound is that it is a single isomer. This means that the sulfonate groups are exclusively located at the primary C6 hydroxyl position of each glucose unit, resulting in a structurally homogeneous product. nih.gov

This uniformity is a significant distinction from randomly substituted sulfated cyclodextrins, where the degree and position of sulfation can vary among molecules in a given batch. The synthesis of a single-isomer derivative like this compound involves a more controlled and multi-step process to ensure the specific placement of the functional groups. nih.gov The structural identity and purity of the final product and its synthetic intermediates are typically verified using advanced analytical techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). nih.gov

The presence of the seven negatively charged sulfonate groups on the primary face of the cyclodextrin imparts a strong anionic character to the molecule and significantly increases its water solubility compared to native beta-cyclodextrin. cyclolab.hucaymanchem.com This combination of a well-defined structure, a hydrophobic cavity, and a high anionic charge density is crucial for its specialized applications, particularly where precise and reproducible molecular interactions are required.

Table 1: Chemical and Physical Properties of this compound Sodium Salt

PropertyValue
Molecular Formula C₄₂H₆₃O₅₆S₇Na₇
Formula Weight 1849.3
Appearance White to slight yellow powder
Purity (sulfated BCD content) > 95%
Isomer Purity > 95%
Solubility in water (at 25 °C) > 60 g / 100 cm³
Solubility in methanol (B129727) (at 25 °C) < 1 g / 100 cm³
Solubility in chloroform (B151607) (at 25 °C) < 1 g / 100 cm³

Data sourced from Cyclolab. cyclolab.hu

Overview of Key Academic Research Trajectories for Sulfated Beta-Cyclodextrins

The unique properties of sulfated beta-cyclodextrins, particularly single-isomer derivatives like this compound, have led to their investigation across several key academic research trajectories. A primary area of application is in analytical chemistry, specifically as a chiral selector in capillary electrophoresis (CE). researchgate.netnih.govscbt.com The defined structure and charge of the single-isomer allow for highly selective and reproducible separation of enantiomers of various pharmaceutical compounds. nih.govnih.gov Research has demonstrated its effectiveness in resolving the racemates of drugs like nadolol. caymanchem.com The predictable interaction between the anionic cyclodextrin and analytes allows for the development of robust and universal separation strategies for chiral compounds. researchgate.net

Another significant research trajectory is in the field of drug delivery and formulation. nih.gov The ability of sulfated cyclodextrins to form inclusion complexes can enhance the aqueous solubility and stability of poorly soluble drug molecules. mdpi.com While much of the research in this area utilizes randomly substituted derivatives like sulfobutyl ether-β-cyclodextrin, the well-defined structure of single-isomer sulfated cyclodextrins offers potential advantages in creating drug delivery systems with more precise control over drug loading and release kinetics. Cyclodextrin-based nanocarriers are being explored to improve the delivery of chemotherapeutic agents, potentially reducing toxicity and providing controlled release. nih.gov

Furthermore, research into sulfated beta-cyclodextrins extends to their interactions with biological systems. For instance, some sulfated cyclodextrins have been reported to possess antiangiogenic properties, which is of interest in cancer research. researchgate.net The specific structure of single-isomer derivatives is crucial in elucidating the mechanisms behind these biological activities, as the precise positioning of the sulfate (B86663) groups can significantly influence their interactions with biological macromolecules.

Table 2: Summary of Research Findings for Sulfated Beta-Cyclodextrins

Research AreaKey Findings
Chiral Separation Single-isomer sulfated beta-cyclodextrins are effective chiral selectors in capillary electrophoresis for separating enantiomers of pharmaceutical compounds. nih.govscbt.comnih.gov
Drug Delivery Sulfated cyclodextrins can be used to create nanocarriers that enhance the solubility and provide controlled release of drugs. nih.gov
Supramolecular Chemistry The defined structure of single-isomer derivatives allows for precise and reproducible host-guest interactions, which is fundamental to building complex supramolecular assemblies. nih.gov
Biological Activity Certain sulfated beta-cyclodextrins have demonstrated antiangiogenic properties, indicating potential therapeutic applications. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H63Na7O56S7 B7799428 Heptakis(6-O-sulfo)-(beta)-cyclodextrin

Properties

IUPAC Name

heptasodium;[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-10,15,20,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methyl sulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H70O56S7.7Na/c43-15-22(50)36-85-8(1-78-99(57,58)59)29(15)92-37-23(51)16(44)31(10(86-37)3-80-101(63,64)65)94-39-25(53)18(46)33(12(88-39)5-82-103(69,70)71)96-41-27(55)20(48)35(14(90-41)7-84-105(75,76)77)98-42-28(56)21(49)34(13(91-42)6-83-104(72,73)74)97-40-26(54)19(47)32(11(89-40)4-81-102(66,67)68)95-38-24(52)17(45)30(93-36)9(87-38)2-79-100(60,61)62;;;;;;;/h8-56H,1-7H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77);;;;;;;/q;7*+1/p-7/t8-,9-,10-,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-;;;;;;;/m1......./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBDYIAUDQVKGF-SRIYSEIISA-G
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)O)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H63Na7O56S7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1849.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Engineering of Heptakis 6 O Sulfo Beta Cyclodextrin and Its Analogs

Regioselective Synthesis Strategies for Heptakis(6-O-sulfo)-(beta)-cyclodextrin

The synthesis of this compound, a single-isomer derivative where all seven primary hydroxyl groups at the C6 position of β-cyclodextrin are selectively sulfated, requires precise chemical strategies to avoid reactions at the secondary C2 and C3 hydroxyls.

One primary strategy involves the direct sulfation using a sterically hindered and mild sulfating agent, such as a sulfur trioxide-pyridine complex or sulfamic acid, in a suitable solvent like pyridine (B92270) or dimethylformamide (DMF). chemrxiv.orgresearchgate.net The primary hydroxyls at the C6 position are more sterically accessible and inherently more reactive than the secondary hydroxyls on the wider rim of the cyclodextrin (B1172386) cone. By carefully controlling reaction conditions such as temperature, reaction time, and stoichiometry, a preferential sulfation at the C6 positions can be achieved. For instance, using sulfamic acid in DMF at elevated temperatures has been explored as a cost-effective method for preparing sulfated cyclodextrins. chemrxiv.orgresearchgate.net

A more refined regioselective approach employs temporary protecting groups. A notable example is the "copper complex sandwich" strategy, where copper(II) ions are used to form a coordination complex with the vicinal C2 and C3 hydroxyl groups of the cyclodextrin. mdpi.commdpi.com This complex effectively shields the secondary hydroxyls, leaving the primary C6 hydroxyls exposed and available for selective modification, such as sulfation. mdpi.com

Another indirect but highly effective method for achieving regioselectivity at the C6 position is through the synthesis of a key intermediate, heptakis(6-O-p-toluenesulfonyl)-β-cyclodextrin (per-6-tosyl-β-CD). The tosyl group is an excellent leaving group, and its introduction at the C6 position allows for subsequent nucleophilic substitution reactions to introduce the desired functional group. While not a direct sulfation, this activation strategy is fundamental for many regioselective C6 modifications. mdpi.com

Development and Optimization of Multi-Step Synthesis Pathways for Single-Isomer Sulfated Beta-Cyclodextrins

The creation of pure, single-isomer sulfated beta-cyclodextrins, where the position of every substituent is precisely defined, is crucial for high-specificity applications and necessitates complex, multi-step synthesis pathways. These pathways are designed to overcome the challenge of differentiating between the numerous hydroxyl groups on the cyclodextrin scaffold.

A common and optimized pathway relies on a protection-functionalization-deprotection sequence. This is exemplified in the synthesis of derivatives like Heptakis(2,3-di-O-methyl-6-O-sulfo)-β-cyclodextrin. The general scheme proceeds as follows:

Selective Protection of Primary Hydroxyls: The seven primary C6 hydroxyl groups are protected with a bulky silyl (B83357) ether, typically tert-butyldimethylsilyl (TBDMS), to prevent them from reacting in subsequent steps.

Functionalization of Secondary Hydroxyls: With the C6 positions blocked, the secondary C2 and C3 hydroxyls are then modified. For example, they can be fully methylated using a reagent like methyl iodide in the presence of a base, or acetylated.

Deprotection of Primary Hydroxyls: The TBDMS protecting groups are selectively removed from the C6 positions, often using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), re-exposing the primary hydroxyls.

Regioselective Sulfation: In the final step, the now-free C6 hydroxyl groups are sulfated using a sulfating agent such as the pyridine-sulfur trioxide complex in DMF. researchgate.net

This multi-step approach ensures that the final product is a single isomer, with the sulfo groups located exclusively at the C6 positions and the other substituents (e.g., methyl or acetyl groups) at the C2 and C3 positions. The purity of each intermediate and the final product is typically verified using advanced analytical techniques like NMR spectroscopy and mass spectrometry. nih.gov Such pathways are critical for producing highly defined sulfated cyclodextrins for specialized scientific use. nih.govnih.gov

Derivatization and Functionalization of this compound for Tailored Applications

The functionalization of the core sulfated cyclodextrin structure allows for the fine-tuning of its properties. This is achieved by introducing various substituents onto the secondary hydroxyl faces of the molecule, resulting in tailored analogs with distinct characteristics.

Synthesis of Heptakis(2,3-di-O-acetyl-6-O-sulfo)-(beta)-cyclodextrin (HDAS-βCD)

The synthesis of HDAS-βCD, a derivative acetylated at all C2 and C3 positions, follows the multi-step pathway for producing single-isomer compounds. nih.govcyclolab.hucymitquimica.com The process typically begins with native β-cyclodextrin and involves the following key transformations:

Protection of C6-OH: The primary hydroxyls are protected, for instance, as silyl ethers.

Acetylation: The exposed secondary hydroxyl groups are per-acetylated using a strong acetylating agent like acetic anhydride (B1165640) in a pyridine base.

Deprotection of C6-OH: The protecting groups at the C6 positions are selectively removed.

Sulfation: The liberated primary hydroxyls are then sulfated.

Alternatively, a precursor like heptakis(6-O-sulfo)-β-cyclodextrin can be directly acetylated, although controlling the reaction to ensure complete and uniform acetylation at all 14 secondary positions is a significant chemical challenge. The resulting HDAS-βCD is a well-defined single isomer. nih.gov

Synthesis of Heptakis(2,3-di-O-methyl-6-O-sulfo)-(beta)-cyclodextrin (HDMS-βCD)

The synthesis of HDMS-βCD is analogous to that of its acetylated counterpart, with methylation being the key modification of the secondary hydroxyls. nih.govcyclolab.hu The established multi-step pathway is employed:

Protection of C6-OH: The primary C6 hydroxyls of β-cyclodextrin are protected.

Methylation: The secondary hydroxyls are exhaustively methylated. This is often achieved using a strong methylating agent like methyl iodide with a base such as sodium hydride in an anhydrous solvent like DMF.

Deprotection of C6-OH: The protecting groups are removed from the C6 positions.

Sulfation: The final step involves the sulfation of the primary hydroxyls to yield the target HDMS-βCD molecule.

This derivative is noted for its utility as a chiral resolving agent, and its synthesis provides a clear example of creating single-isomer sulfated cyclodextrins. nih.gov

Synthesis of Heptakis(2-O-methyl-3-O-acetyl-6-O-sulfo)-(beta)-cyclodextrin (HMAS-βCD)

HMAS-βCD is a highly complex single-isomer derivative carrying three different substituents at the C2, C3, and C6 positions of each glucose unit. nih.gov Its synthesis requires an exceptionally precise and lengthy multi-step pathway that differentiates between the C2 and C3 hydroxyls. researchgate.net A representative synthetic route involves:

Dual Protection: Both the C3 and C6 hydroxyls are protected with different, orthogonally removable protecting groups (e.g., silyl ethers).

C2-Methylation: The free C2-hydroxyl is methylated.

Selective C3-Deprotection: The protecting group at the C3 position is selectively removed, leaving the C6 protection intact.

C3-Acetylation: The newly freed C3-hydroxyl is acetylated.

C6-Deprotection: The protecting group at the C6 position is removed.

C6-Sulfation: The final step is the sulfation of the primary C6-hydroxyl.

This intricate synthesis yields the first single-isomer sulfated β-cyclodextrin with non-identical substituents at all three hydroxyl positions, demonstrating a high level of synthetic control. researchgate.netnih.gov

Synthesis of Heptakis(6-O-sulfobutyl)-(beta)-cyclodextrin

Unlike the previously mentioned derivatives, which are sulfate (B86663) esters, Heptakis(6-O-sulfobutyl)-β-cyclodextrin is a sulfobutyl ether. This distinction arises from the synthetic method used for its preparation. The synthesis involves the reaction of β-cyclodextrin with 1,4-butane sultone in a basic aqueous solution. researchgate.netwikipedia.org

The general procedure is as follows:

Activation: β-cyclodextrin is dissolved in an aqueous solution of a base, typically sodium hydroxide (B78521), to deprotonate the hydroxyl groups, forming more nucleophilic alkoxides. nih.govgoogle.com

Alkylation: 1,4-butane sultone is added to the activated cyclodextrin solution. google.com The alkoxide ions attack the sultone ring, leading to its opening and the formation of a sulfobutyl ether linkage at the site of reaction. wikipedia.org

While the primary C6-hydroxyl is the most reactive site, this method often results in a mixture of isomers with a distribution of sulfobutyl groups at the C2, C3, and C6 positions. The final product is typically characterized by an average degree of substitution (DS) rather than being a single, pure heptakis-substituted isomer. researchgate.net Optimization of reaction parameters like pH, temperature, and reagent ratios is crucial to control the DS and improve the yield. researchgate.netgoogle.com

Synthetic Pathway Summary

Target CompoundKey Starting MaterialPrimary Modification Reagent(s)Key Synthetic Steps
HDAS-βCD β-CyclodextrinAcetic Anhydride, Pyridine-SO₃ ComplexProtection (C6), Acetylation (C2, C3), Deprotection (C6), Sulfation (C6)
HDMS-βCD β-CyclodextrinMethyl Iodide, Pyridine-SO₃ ComplexProtection (C6), Methylation (C2, C3), Deprotection (C6), Sulfation (C6)
HMAS-βCD β-CyclodextrinOrthogonal Protecting Groups, Methyl Iodide, Acetic Anhydride, Pyridine-SO₃ ComplexDual Protection (C3, C6), Methylation (C2), Deprotection (C3), Acetylation (C3), Deprotection (C6), Sulfation (C6)
Heptakis(6-O-sulfobutyl)-βCD β-Cyclodextrin1,4-Butane Sultone, NaOHActivation in base, Nucleophilic ring-opening of sultone

Synthesis of Heptakis(2-O-sulfo-3-O-methyl-6-O-acetyl)-(beta)-cyclodextrin (HAMS-βCD)

The synthesis of Heptakis(2-O-sulfo-3-O-methyl-6-O-acetyl)-(beta)-cyclodextrin (HAMS-βCD) represents a significant achievement in the controlled chemical modification of cyclodextrins, resulting in a single-isomer product with sulfate groups exclusively at the C2 position. This level of specificity is crucial for applications where uniform molecular properties are paramount.

The synthetic route to HAMS-βCD is a multi-step process that involves careful protection and deprotection of the hydroxyl groups on the parent β-cyclodextrin molecule. The purity of each intermediate, as well as the final product, is typically monitored using techniques such as hydrophilic interaction liquid chromatography (HILIC) and reversed-phase high-performance liquid chromatography (RP-HPLC). Structural confirmation at each stage is essential and is generally achieved through one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS). chemrxiv.org

A general synthetic strategy involves the following key transformations:

Selective Protection: The process begins with the selective protection of the primary (C6) and secondary (C3) hydroxyl groups of the β-cyclodextrin. This leaves the C2 hydroxyl groups available for the subsequent sulfonation step.

Sulfonation: The exposed C2 hydroxyl groups are then sulfonated. This is a critical step where reaction conditions must be carefully controlled to ensure complete and exclusive sulfonation at the desired position.

Deprotection and Acetylation: Following sulfonation, the protecting groups are removed, and the C6 hydroxyl groups are acetylated, while the C3 positions are methylated to yield the final HAMS-βCD product.

The successful synthesis yields the sodium salt of HAMS-βCD, a single-isomer sulfated β-cyclodextrin. chemrxiv.org This level of synthetic control allows for the production of a highly defined derivative, which is a significant advantage over the randomly substituted sulfated cyclodextrins often produced by less controlled methods.

Scale-Up Considerations and Industrial Synthesis Pathways for Highly Charged Cyclodextrin Derivatives

The transition from laboratory-scale synthesis to industrial production of highly charged cyclodextrin derivatives like this compound presents a unique set of chemical engineering challenges. While the fundamental synthetic reactions remain the same, issues related to reaction control, product purification, cost-effectiveness, and process safety become magnified at a larger scale.

Key Scale-Up Challenges:

ChallengeDescriptionPotential Mitigation Strategies
Reaction Control Maintaining uniform reaction conditions (temperature, mixing, reagent addition) in large reactors is difficult. For sulfonation, localized overheating can lead to charring and the formation of unwanted byproducts. chemrxiv.orgUse of reactors with efficient heat exchange systems and agitation. Controlled, slow addition of highly reactive reagents like sulfonating agents.
Purification The purification of highly charged, water-soluble cyclodextrins from reaction mixtures containing salts and other impurities is complex. Techniques like dialysis, which are effective in the lab, can be slow and resource-intensive on an industrial scale. chemrxiv.orgDevelopment of scalable purification methods such as precipitation with organic solvents (e.g., methanol (B129727) or acetone), tangential flow filtration (TFF), or large-scale chromatography. chemrxiv.org
Batch-to-Batch Variability Ensuring consistent product quality, including the degree of substitution and isomeric purity, across different production batches is a significant hurdle. nih.govStrict process parameter control, in-process monitoring using analytical techniques (e.g., HPLC, titration), and well-defined standard operating procedures (SOPs).
Cost-Effectiveness The high cost of some reagents, such as certain sulfonating agents and the energy-intensive nature of purification processes, can make the final product expensive. chemrxiv.orgExploration of more cost-effective sulfonating agents like sulfamic acid. chemrxiv.org Optimization of reaction conditions to maximize yield and minimize reagent use. Recycling of solvents where feasible.
Solvent Handling and Safety The use of large volumes of organic solvents like dimethylformamide (DMF) or pyridine raises safety and environmental concerns. chemrxiv.orgImplementation of closed-system reactors, solvent recovery systems, and adherence to strict safety protocols for handling flammable and toxic materials.

Industrial Synthesis Pathways:

While specific proprietary industrial processes are not publicly detailed, a general pathway for the large-scale synthesis of sulfated β-cyclodextrins can be inferred from laboratory procedures and general chemical engineering principles.

One common approach involves the use of a sulfonating agent in a suitable solvent. For instance, the reaction of β-cyclodextrin with a sulfur trioxide-pyridine complex or chlorosulfonic acid in a solvent like DMF is a known method. chemrxiv.org However, as noted, these reagents can be problematic on a large scale.

A more cost-effective and potentially safer alternative involves using sulfamic acid as the sulfonating agent in DMF. chemrxiv.orgresearchgate.net An optimized industrial process might follow these general steps:

Reaction: A large, jacketed reactor equipped with a robust stirring mechanism would be charged with β-cyclodextrin and DMF. The sulfamic acid would be added portion-wise or as a solution to control the reaction exotherm. The reaction temperature would be carefully maintained, for example, at 70°C for several hours, to drive the reaction to completion. researchgate.net

Initial Product Isolation: After cooling, the reaction mixture might be filtered to remove any insoluble byproducts. The crude product could then be precipitated by adding a large volume of an anti-solvent like methanol.

Purification: The precipitated solid would be collected and redissolved in an aqueous solution, likely with pH adjustment using a base like sodium hydroxide to form the sodium salt and improve solubility. This solution could then undergo further purification, potentially involving treatment with activated charcoal to remove colored impurities, followed by another precipitation step or a more advanced technique like ultrafiltration to remove residual salts and low molecular weight impurities.

Drying: The purified product would then be dried to a specified moisture content using industrial dryers, such as vacuum tray dryers or spray dryers, to yield the final powdered product.

Throughout this process, stringent quality control would be essential to ensure the final product meets the required specifications for purity and degree of substitution.

Advanced Analytical Characterization and Purity Assessment of Heptakis 6 O Sulfo Beta Cyclodextrin Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Identification and Isomeric Purity

NMR spectroscopy stands as the cornerstone for the structural verification of Heptakis(6-O-sulfo)-β-cyclodextrin, providing unambiguous evidence of its substitution pattern and conformational integrity.

1D NMR (¹H, ¹³C) and 2D NMR (COSY, ROESY, HSQC, HMBC) for Definitive Structural Elucidation

The structural identity of Heptakis(6-O-sulfo)-β-cyclodextrin is definitively established through a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments. nih.govnih.gov The symmetry of the molecule, with seven identical substituted glucopyranose units, simplifies the spectra, yet a full assignment requires sophisticated 2D techniques.

¹H and ¹³C NMR: The ¹H NMR spectrum provides initial evidence of the substitution. The signals corresponding to the protons of the cyclodextrin (B1172386) macrocycle (H-1 to H-6) are analyzed for their chemical shifts and coupling constants. nih.gov Sulfation at the C-6 position induces a characteristic downfield shift of the H-6 protons compared to the unsubstituted β-cyclodextrin. The ¹³C NMR spectrum complements this by showing the chemical shifts of the carbon atoms, with the C-6 signal being particularly indicative of sulfation. icmpp.ro

2D NMR Techniques: To unequivocally assign all proton and carbon signals and confirm the precise location of the sulfo groups, a suite of 2D NMR experiments is employed. slideshare.netwikipedia.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the glucose units, allowing for the tracing of the spin system from H-1 through to H-6, confirming the integrity of the individual sugar rings. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). wikipedia.orgyoutube.com It allows for the unambiguous assignment of each carbon atom by linking it to its attached proton(s), whose signals are typically better resolved.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. wikipedia.orgyoutube.com This is vital for confirming the connectivity between glucose units across the glycosidic bond (e.g., correlation from H-1 of one unit to C-4 of the adjacent unit) and definitively placing the sulfo group by observing correlations from protons like H-5 to the C-6 carbon.

| HMBC | Correlation of ¹H and ¹³C nuclei over multiple bonds (2-3 bonds). | Confirms glycosidic linkages and the specific location of the sulfo groups at the C-6 position. |

NMR-pH Titration for Acid-Base Characterization

NMR-pH titration is a powerful method for determining the protonation constants (pKa values) of ionizable groups. nih.govresearchgate.net For Heptakis(6-O-sulfo)-β-cyclodextrin, the seven sulfo groups are strong acids and are expected to be fully deprotonated (anionic) across a wide pH range. However, this technique is highly relevant for cyclodextrin derivatives with weaker acidic or basic functional groups, such as carboxylates or amines. nih.govmpg.de

In a typical experiment, the chemical shift of specific reporter nuclei (protons near the ionizable site) is monitored as a function of pH. nih.gov For a molecule like Heptakis(6-O-sulfo)-β-cyclodextrin, this technique could be used to confirm that the chemical shifts of the cyclodextrin protons, particularly H-5 and H-6, remain unchanged with pH variations, confirming the absence of protonation events and the stable anionic nature of the sulfo groups. For analogous polyanionic cyclodextrins, such as those with carboxylate groups, the severe overlap of consecutive protonation steps can complicate data analysis, often requiring advanced computational models to extract reliable macroscopic pKa values. nih.gov

Mass Spectrometry (MS) Techniques for Molecular Weight and Structural Confirmation

Mass spectrometry is indispensable for determining the molecular weight of the cyclodextrin derivative, thereby confirming the degree of substitution and assessing its purity.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is exceptionally well-suited for analyzing large, charged, and non-volatile molecules like sulfated cyclodextrins. intelcentru.ronih.gov It allows for the transfer of intact molecular ions from solution into the gas phase for mass analysis. mdpi.com For Heptakis(6-O-sulfo)-β-cyclodextrin, ESI-MS in negative ion mode is used to observe the multiply charged molecular ion. The resulting mass spectrum provides a precise measurement of the molecular weight, which can be used to confirm that exactly seven sulfo groups have been attached to the β-cyclodextrin core. nih.gov The technique is also sensitive enough to detect under- or over-sulfated impurities.

Table 2: ESI-MS Data for Heptakis(6-O-sulfo)-β-cyclodextrin

Parameter Description Expected Value/Observation
Ionization Mode Negative The sulfo groups carry a negative charge.
Molecular Formula C₄₂H₆₃O₅₆S₇ (for the fully protonated acid form) -
Molecular Weight 1694.03 g/mol (acid form) / 1846.89 g/mol (heptasodium salt) -
Observed Ions Multiply charged ions, e.g., [M-nNa]ⁿ⁻ or [M-nH]ⁿ⁻ A series of peaks corresponding to different charge states (e.g., n=2, 3, 4).

| Primary Use | Molecular weight confirmation and purity assessment. | Confirms the attachment of seven sulfo groups and identifies impurities with different degrees of sulfation. |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS is another soft ionization technique that is highly effective for the analysis of large biomolecules and polymers, including cyclodextrin derivatives. nih.govnih.gov In this method, the analyte is co-crystallized with a matrix that absorbs laser energy, facilitating the desorption and ionization of the analyte molecules. MALDI-TOF MS is particularly useful for verifying the structural identity and molecular mass of the final product. nih.gov It typically produces singly charged ions (e.g., [M+Na]⁺ or [M-H]⁻), which simplifies the spectrum and provides a clear indication of the molecular weight distribution in the sample, readily identifying the main product and any related impurities. capes.gov.br

Chromatographic and Electrophoretic Methodologies for Purity and Isomeric Homogeneity Determination

To ensure the sample is a single, isomerically pure compound, chromatographic and electrophoretic techniques are essential. These methods separate the target compound from any starting materials, by-products, or other isomers that may have formed during synthesis.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of cyclodextrin derivatives. preprints.org Due to the highly polar nature of Heptakis(6-O-sulfo)-β-cyclodextrin, specific HPLC modes are employed:

Hydrophilic Interaction Liquid Chromatography (HILIC): This mode is effective for separating very polar compounds and can be used to determine the purity of the final product. nih.gov

Ion-Exchange Chromatography (IEC): An HPLC method using a specialized CD-Screen-IEC column has been developed to establish the isomeric purity of single-isomer sulfated cyclodextrins. nih.gov This method can separate isomers based on the precise placement and number of charged sulfo groups.

Capillary Electrophoresis (CE): CE is a high-efficiency separation technique that separates species based on their charge-to-size ratio. nih.gov It is widely used in the analysis of charged cyclodextrin derivatives and is particularly powerful for assessing the homogeneity of single-isomer products. nih.gov Because separation is based on the electrophoretic mobility of the ions, CE can effectively resolve Heptakis(6-O-sulfo)-β-cyclodextrin from derivatives with a different number of sulfo groups, confirming the sample's homogeneity. researchgate.net

Table 3: Separation Techniques for Purity and Homogeneity Assessment

Technique Separation Principle Application for Heptakis(6-O-sulfo)-β-cyclodextrin
HPLC (HILIC) Partitioning based on hydrophilicity. Purity assessment, separation from non-polar and less-polar impurities.
HPLC (IEC) Separation based on ionic interactions. Isomeric purity determination, separation of isomers with different numbers or positions of sulfo groups.

| Capillary Electrophoresis (CE) | Separation based on charge-to-size ratio in an electric field. | Assessment of homogeneity, confirming the presence of a single species with a uniform degree of sulfation. |

Capillary Electrophoresis (CE) for Isomeric Purity Evaluation

Capillary Electrophoresis (CE) is a high-resolution separation technique that is exceptionally well-suited for the analysis of charged species like sulfated cyclodextrins. Its high efficiency allows for the separation of isomers that may be difficult to resolve by HPLC. CE separates molecules based on their charge-to-size ratio in an electric field. For sulfated cyclodextrins, the number and position of the negatively charged sulfate (B86663) groups create distinct electrophoretic mobilities, enabling their separation.

CE is frequently used to determine the isomeric purity of Heptakis(6-O-sulfo)-(beta)-cyclodextrin. cyclolab.hu The technique can effectively separate the target heptasulfated compound from isomers with a different degree of sulfation (e.g., hexa- or octasulfated species) as well as positional isomers. Indirect detection methods are often employed, where a chromophore or fluorophore is included in the background electrolyte. nih.govresearchgate.net The analyte molecules displace these probe molecules, leading to a decrease in signal that allows for their detection.

Research Findings:

The analysis of a beta-cyclodextrin (B164692) sulfate mixture by CE with indirect detection revealed multiple components, indicating a distribution of sulfation degrees. nih.gov This highlights the capability of CE to characterize the heterogeneity of such mixtures. In the context of single-isomer derivatives, CE is a powerful tool for confirming purity. For instance, the specifications for a commercial Heptakis(6-sulfo)-beta-cyclodextrin product stipulate a CE method for determining isomeric purity, with a required purity of greater than 95%. cyclolab.hu Furthermore, CE has been instrumental in the characterization of highly sulfated cyclodextrins, providing information on the narrowness of the distribution of the degree of sulfation. nih.gov The chiral separation ability of newly synthesized single-isomer sulfobutylated cyclodextrins has also been studied using CE, where the cyclodextrin derivative itself is used as a chiral selector in the background electrolyte to separate enantiomers of various drug compounds. nih.gov

Below is a table summarizing typical CE conditions for the analysis of sulfated cyclodextrin derivatives.

ParameterCE Conditions for Sulfated β-Cyclodextrin Analysis
System P/ACE 5500 CE system researchgate.net
Capillary PVA-coated capillary, 27 cm (20 cm to detector) x 50 µm i.d. researchgate.net
Background Electrolyte 40 mM p-toluenesulfonic acid (TSA) with Tris base, pH 8.0 (for indirect detection) researchgate.net
Voltage 10 kV researchgate.net
Detection Indirect UV at 254 nm researchgate.net
Temperature 25 °C

Mechanistic Elucidation of Chiral Recognition by Heptakis 6 O Sulfo Beta Cyclodextrin

Theoretical Frameworks of Chiral Enantiodiscrimination by Anionic Cyclodextrins

Chiral recognition by cyclodextrins is fundamentally based on the formation of transient diastereomeric complexes between the chiral selector (the cyclodextrin (B1172386) host) and the enantiomers of the analyte (the guest molecules). nih.gov The difference in the stability of these two diastereomeric complexes dictates the efficiency of the chiral discrimination process. nih.gov Several theoretical models explain this phenomenon, with the "three-point interaction model" being a cornerstone concept. nih.gov This model posits that for effective chiral recognition to occur, a minimum of three simultaneous interactions must exist between the chiral selector and at least one of the enantiomers, with at least one of these interactions being stereochemically dependent.

In the case of anionic cyclodextrins like Heptakis(6-O-sulfo)-β-cyclodextrin, the mechanisms of interaction are multifaceted. They extend beyond the simple inclusion of a hydrophobic portion of the guest into the cyclodextrin's nonpolar cavity. nih.govrsc.org The primary driving forces include:

Inclusion Complexation: The hydrophobic interior of the cyclodextrin cavity provides a favorable environment for nonpolar parts of a guest molecule, driving the formation of a host-guest complex. rsc.orgchemrxiv.org

Electrostatic Interactions: The negatively charged sulfate (B86663) groups at the rim of the cyclodextrin introduce strong ionic interactions, particularly with cationic analytes. nih.gov These charged groups create a defined electrostatic potential at the entrance of the cavity, which can preferentially attract or repel charged moieties on the guest enantiomers.

Hydrogen Bonding: The hydroxyl groups on the cyclodextrin rim can act as hydrogen bond donors and acceptors, providing additional points of interaction that can differ between enantiomers. nih.gov

For anionic cyclodextrins, the combination of inclusion into the hydrophobic cavity and electrostatic interactions with the negatively charged rim is particularly crucial. nih.gov The synergy between these forces allows for a more refined and selective discrimination between enantiomers compared to neutral cyclodextrins. nih.gov

Influence of Cyclodextrin Cavity Size and Anionic Charge Distribution on Chiral Selectivity

The inherent structural features of the cyclodextrin macrocycle are pivotal to its function as a chiral selector. Both the dimensions of the cavity and the spatial arrangement of substituent groups significantly influence its enantioselective capabilities.

The size of the cyclodextrin cavity must be appropriate to accommodate the guest molecule, a principle often described as molecular complementarity. researchgate.net Native cyclodextrins are distinguished by the number of glucopyranose units, which determines their cavity dimensions. nih.gov The β-cyclodextrin, composed of seven glucose units, possesses a cavity size that is ideal for encapsulating a wide range of common pharmaceutical compounds and other organic molecules. mdpi.comnih.gov The stability of the formed complexes is highly dependent on how well the guest molecule's size and shape align with the cyclodextrin's cavity dimensions. researchgate.net

Cyclodextrin TypeGlucose UnitsCavity Diameter (Å)Cavity Volume (ų)
α-Cyclodextrin65.7174
β-Cyclodextrin77.8262
γ-Cyclodextrin89-10427
Data compiled from sources. nih.govmdpi.com

Impact of Secondary Hydroxyl Group Substitution Patterns on Chiral Recognition Efficiency

While the primary hydroxyl groups (C6-OH) of Heptakis(6-O-sulfo)-β-cyclodextrin are functionalized with sulfate moieties, the secondary hydroxyl groups (at the C2 and C3 positions of the wider rim) play an equally vital role in chiral recognition. rsc.org Modifying these secondary hydroxyls can dramatically alter the enantioseparation ability of the cyclodextrin. Research demonstrates that the selective substitution of these groups can either enhance or diminish chiral selectivity, highlighting their direct involvement in the discrimination mechanism. rsc.org

Studies comparing various single-isomer sulfated β-cyclodextrins have provided deep insights into these structure-function relationships. For instance, the chiral recognition capabilities of derivatives where the secondary hydroxyls are acetylated or methylated have been systematically investigated. nih.govnih.gov A study using Heptakis(2,3-di-O-acetyl-6-O-sulfo)-β-cyclodextrin (HDAS-β-CD) as a chiral selector in capillary electrophoresis successfully achieved baseline resolution for 11 out of 12 pairs of basic drug enantiomers. nih.gov Computational modeling in the same study suggested that interactions with the acetyl groups at the secondary face are integral to the separation mechanism. nih.gov

Further comparative studies have shown that a combination of methylation at the 2-O-position and acetylation at the 3-O-position can result in a selector with remarkable enantioselectivity, whereas other substitution patterns may fail to resolve the same analytes under identical conditions. nih.gov This indicates that the specific spatial arrangement and electronic nature of the substituents on the secondary rim are crucial for creating an effective chiral environment. These groups can offer additional steric barriers or interaction points (like hydrogen bonding or dipole-dipole interactions) that are exquisitely sensitive to the subtle structural differences between enantiomers.

SelectorAnalyte(s)Resolution (Rs)Key Finding
Heptakis(2,3-diacetyl-6-sulfato)-β-CD (HDAS-β-CD)Clenbuterol, Oxybutynin, Salbutamol, etc.>1.5 for 11 of 12 analytesHighly efficient for separating basic drug enantiomers; interactions with acetyl groups are key. nih.gov
Heptakis(2-O-methyl-3-O-acetyl-6-hydroxy)-β-CD (HMA-β-CD)Ofloxacin, Propranolol, etc.Showed remarkable enantioselectivityThe specific combination of 2-O-methylation and 3-O-acetylation provides the essential arrangement for chiral recognition. nih.gov
Heptakis(2,3-di-O-methyl-6-hydroxy)-β-CD (HDM-β-CD)25 different racematesFailed to resolve any analyteDemonstrates that not all secondary substitutions are effective; the type of group is critical. nih.gov
Data compiled from sources. nih.govnih.gov

Investigation of Host-Guest Inclusion Modes and Orientations in Chiral Recognition Processes

The precise geometry of the host-guest complex is the ultimate determinant of chiral recognition. Understanding the inclusion mode—how an analyte orients itself within and around the cyclodextrin cavity—is essential for elucidating the separation mechanism. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D Rotating-frame Overhauser Effect Spectroscopy (ROESY), and computational molecular modeling are invaluable for this purpose. nih.govnih.govnih.gov

Studies on sulfated β-cyclodextrins reveal a common inclusion pattern for many chiral analytes:

Hydrophobic Inclusion: A nonpolar part of the guest molecule, typically an aromatic ring, inserts into the hydrophobic cavity of the β-cyclodextrin. nih.govchemrxiv.org

Electrostatic Anchoring: A charged functional group on the guest, such as a protonated amine, forms an electrostatic interaction with the negatively charged sulfate groups at the primary rim (the narrow end) of the cyclodextrin. nih.gov

ROESY NMR experiments provide direct evidence for these geometries by showing spatial proximities between specific protons on the host and guest. For example, cross-peaks between the inner protons of the cyclodextrin (H3 and H5) and protons of the guest's aromatic ring confirm its inclusion within the cavity. nih.govnih.gov

The differentiation between enantiomers arises from subtle differences in this inclusion geometry. One enantiomer may penetrate deeper into the cavity, or its chiral center and associated substituents may be oriented differently with respect to the cyclodextrin's functional groups. nih.gov This can result in a more stable complex for one enantiomer due to more favorable van der Waals contacts, stronger hydrogen bonds with the secondary hydroxyls, or a more optimal electrostatic interaction with the sulfate groups. Molecular mechanics and docking simulations corroborate these experimental findings, providing calculated binding energies that often align with the observed separation efficiency and elution/migration order. nih.govchemrxiv.org

Dynamics of Enantiomer Migration Order Reversal in Cyclodextrin-Mediated Separations

A fascinating and mechanistically informative phenomenon observed in capillary electrophoresis (CE) separations using charged cyclodextrins is the reversal of the enantiomer migration order. nih.govnih.gov This reversal can often be triggered by changing experimental parameters such as the pH of the background electrolyte or the concentration of the chiral selector. nih.govnih.govresearchgate.net

The migration of an analyte in CE is governed by its own electrophoretic mobility and the electroosmotic flow (EOF), which is the bulk flow of the buffer solution toward the cathode. With an anionic selector like Heptakis(6-O-sulfo)-β-cyclodextrin, the mechanism of migration order is typically as follows:

At Low pH (e.g., pH < 3): The EOF is significantly suppressed or even reversed. In this scenario, the anionic cyclodextrin acts as a carrier, and its own electrophoretic mobility towards the anode becomes dominant (requiring reversed polarity for detection). The enantiomer that forms a more stable complex is effectively "carried" along with the cyclodextrin. Consequently, the strongly bound enantiomer migrates earlier (i.e., faster towards the anode). nih.gov

The concentration of the cyclodextrin can also induce a reversal. At low selector concentrations, differences in the binding constants between the enantiomers are the dominant factor in the separation. researchgate.net At high concentrations, differences in the mobility of the fully complexed enantiomers can become more influential, potentially leading to a change in migration order. researchgate.net The ability to control and reverse the migration order is not only a powerful tool for method optimization but also provides profound insight into the thermodynamic and kinetic interactions governing the chiral recognition process.

ConditionDominant EffectMigration Order of Strongly Bound EnantiomerRationale
High pH, Strong EOFElectroosmotic Flow (EOF)Migrates LaterIncreased interaction with the anionic selector imparts a greater negative character, slowing migration in the direction of the strong EOF. nih.gov
Low pH, Suppressed EOF (Reversed Polarity)Selector Electrophoretic MobilityMigrates EarlierThe selector acts as a carrier; stronger binding leads to faster co-migration with the selector toward the anode. nih.gov
Low Selector ConcentrationDifferential Binding (Kf)Varies (often later at high pH)Separation is primarily driven by the difference in the stability constants of the diastereomeric complexes. researchgate.net
High Selector ConcentrationDifferential Mobility (µcomplex)Can be reversedSeparation may be influenced more by the difference in the electrophoretic mobilities of the fully complexed enantiomers. researchgate.net
Table based on principles described in sources. nih.govresearchgate.net

Applications of Heptakis 6 O Sulfo Beta Cyclodextrin in Advanced Analytical Separations

Chiral Capillary Electrophoresis (CE) using Heptakis(6-O-sulfo)-(beta)-cyclodextrin as a Chiral Selector

Heptakis(6-O-sulfo)-β-cyclodextrin (HS-β-CD) is extensively utilized as a chiral selector in capillary electrophoresis (CE). scbt.com Its anionic nature and well-defined structure allow for strong and reproducible interactions with a broad spectrum of chiral molecules. nih.gov In CE, HS-β-CD is typically added to the background electrolyte (BGE), where it acts as a pseudo-stationary phase. The differential complexation between the enantiomers of an analyte and the chiral selector leads to differences in their electrophoretic mobility, enabling their separation. semanticscholar.org The mechanism of separation often involves inclusion complexation, where the analyte or a part of it fits into the cyclodextrin (B1172386) cavity, supplemented by electrostatic interactions and hydrogen bonding with the sulfo groups at the rim. nih.govnih.gov This dual interaction capability makes sulfated cyclodextrins remarkably universal for separating acidic, basic, and neutral compounds. nih.govnih.gov

The enantiomeric separation of pharmaceuticals is a critical application of HS-β-CD in CE, as the pharmacological and toxicological properties of enantiomers can differ significantly. semanticscholar.org HS-β-CD has proven to be a powerful tool for the chiral resolution of numerous drug classes.

Weak Bases and Other Pharmaceutical Compounds: A vast number of basic pharmaceutical compounds have been successfully resolved using sulfated β-cyclodextrins. nih.gov The negatively charged sulfo groups of HS-β-CD interact strongly with the positively charged basic analytes, enhancing enantiomeric recognition. Studies have demonstrated the baseline separation of various pharmacologically important drugs. nih.govresearchgate.net For example, a single-isomer sulfobutylated β-cyclodextrin, a structurally related compound, was used to separate a range of drugs including β-blockers (propranolol, atenolol, metoprolol, carvedilol), calcium channel blockers (verapamil, amlodipine), and antidepressants (dapoxetine). nih.gov Similarly, HS-β-CD has been employed for the chiral separation of thioridazine, lorazepam, and various β-blockers and phenethylamines. researchgate.net The versatility of sulfated cyclodextrins extends to anesthetics, antiarrhythmics, anticonvulsants, antihistamines, and antimalarials. nih.gov

Interactive Data Table: Examples of Pharmaceutical Analytes Separated by Sulfated β-Cyclodextrins in CE

Analyte ClassSpecific ExamplesReference
β-BlockersPropranolol, Atenolol, Metoprolol, Carvedilol, Pindolol nih.govresearchgate.net
AntidepressantsDapoxetine nih.gov
AntiemeticsOndansetron nih.gov
VasodilatorsTerbutaline nih.gov
Calcium Channel BlockersAmlodipine, Verapamil nih.gov
PDE5 InhibitorsTadalafil nih.gov
BenzodiazepinesLorazepam researchgate.net
AntipsychoticsThioridazine researchgate.net

Peptides: The chiral recognition of peptides is another area where HS-β-CD demonstrates significant utility. The separation of dipeptide and tripeptide enantiomers has been investigated using various sulfated β-cyclodextrins. nih.gov In a comparative study, heptakis-6-sulfo-β-CD (HS-β-CD) was used to resolve peptide enantiomers, and the results indicated that the substitution pattern on the cyclodextrin rim is crucial for chiral recognition. nih.gov Specifically, the migration order of peptide enantiomers with HS-β-CD was found to be reversed compared to acetylated sulfated derivatives, highlighting the importance of the free hydroxyl groups on the wider rim of the cyclodextrin cavity for these specific interactions. nih.gov

The successful enantioseparation using HS-β-CD is highly dependent on the optimization of several key electrophoretic parameters. These factors modulate the interactions between the analyte, the chiral selector, and the capillary wall, thereby influencing resolution, efficiency, and analysis time. union.edu

Selector Concentration: The concentration of HS-β-CD in the BGE is a critical variable. nih.gov Increasing the selector concentration generally enhances enantiomeric resolution up to an optimal point, beyond which the resolution may plateau or even decrease. nih.gov This is because a higher concentration increases the probability of complexation, but excessive levels can lead to issues like high current, Joule heating, and increased viscosity of the BGE, which can degrade peak efficiency. nih.gov The optimal concentration is analyte-dependent and must be determined empirically for each separation. nih.govnih.gov

pH: The pH of the background electrolyte plays a pivotal role, especially for ionizable analytes. nih.gov It determines the charge state of both the analyte (e.g., protonation of weak bases) and the capillary wall (silanol group ionization), which affects electrophoretic mobility and electroosmotic flow (EOF). nih.gov For basic compounds, separations are often performed at low pH (e.g., 2.5 to 3.8) where the analytes are fully protonated (cationic) and the EOF is suppressed. nih.govnih.gov This setup promotes strong electrostatic interactions with the anionic HS-β-CD, which migrates towards the anode, facilitating effective separation. nih.gov

Background Electrolyte (BGE) Composition: The composition and concentration of the BGE buffer are crucial for maintaining a stable pH and current. researchgate.net Phosphate and acetate (B1210297) buffers are commonly used. researchgate.netmdpi.com The buffer concentration can influence ionic strength, which in turn affects the thickness of the electrical double layer and the electrophoretic mobilities of the species involved. nih.gov Additives to the BGE, such as organic modifiers (e.g., methanol (B129727), acetonitrile), can also be used to alter the solubility of the analyte and the selector, and to modify the complexation equilibria, thereby improving separation.

Interactive Data Table: Optimization Parameters in Chiral CE

ParameterEffect on SeparationTypical Range/ConditionsReference
Selector Concentration Influences complexation equilibrium and resolution.0-40 mM, analyte-dependent optimization required. nih.govnih.gov
pH Controls analyte charge state and electroosmotic flow.Low pH (e.g., 2.5-4.0) for basic analytes. nih.govnih.gov
BGE Composition Affects ionic strength, current, and interaction dynamics.Phosphate or acetate buffers; organic modifiers may be added. researchgate.netmdpi.com
Applied Voltage Affects migration speed and Joule heating.Optimization needed to balance analysis time and peak efficiency. researchgate.netunion.edu

While aqueous systems are common, non-aqueous capillary electrophoresis (NACE) offers significant advantages for the separation of analytes with poor water solubility. Sulfated β-cyclodextrins have been successfully employed in NACE systems for chiral separations. nih.govnih.gov In these systems, the aqueous BGE is replaced with an organic solvent, such as methanol or acetonitrile (B52724), containing an electrolyte. nih.govnih.gov

The use of a tetrabutylammonium (B224687) salt of a single-isomer sulfated β-cyclodextrin, which exhibits high solubility in organic solvents, has been demonstrated for the enantiomeric separation of weak bases in an acidic acetonitrile BGE. nih.gov This study also highlighted that the choice of the counter-ion for the sulfated cyclodextrin can influence the separation, a factor not typically considered in aqueous systems. nih.gov Another study successfully separated 40 basic pharmaceutical analytes using heptakis(2,3-dimethyl-6-sulfato)-β-cyclodextrin in acidic methanol background electrolytes. nih.gov NACE systems often provide fast and highly efficient separations for both hydrophobic and hydrophilic weak bases. nih.gov

Role in Other Chromatographic Techniques for Chiral Analysis (e.g., HPLC)

The utility of Heptakis(6-O-sulfo)-β-cyclodextrin and related sulfated cyclodextrins extends beyond CE to other chromatographic techniques, most notably High-Performance Liquid Chromatography (HPLC). mdpi.com In HPLC, these compounds can be used in two primary modes: as a chiral mobile phase additive (CMPA) or as a chiral stationary phase (CSP). nih.govnih.gov

When used as a chiral mobile phase additive , the sulfated cyclodextrin is added to the mobile phase, and separation occurs on a standard achiral column (typically a reversed-phase C8 or C18 column). chemrxiv.orgresearchgate.net The enantiomers are separated based on the differential stability of the diastereomeric complexes formed in-situ with the chiral selector in the mobile phase. chemrxiv.org This approach has been successfully applied to the enantiomeric separation of drugs like cloperastine, where a resolution of 3.14 was achieved using a mobile phase containing sulfated β-cyclodextrin. researchgate.net The primary interaction mechanisms are identified as inclusion complexation and hydrogen bonding. chemrxiv.org

Alternatively, sulfated cyclodextrins can be chemically bonded to a solid support, such as silica (B1680970) gel, to create a chiral stationary phase . nih.govmdpi.com This approach provides a robust and reusable chiral column. A CSP based on a highly sulfated β-cyclodextrin was used to resolve numerous enantiomeric pairs, including antihistamines and antidepressants. nih.gov In this mode, retention is governed by a combination of inclusion complexation and electrostatic interactions between the charged analytes and the sulfated groups on the stationary phase. nih.gov The ionic strength and pH of the mobile phase are critical parameters for controlling chiral recognition on these columns. nih.gov

In Depth Studies of Host Guest Inclusion Complexation with Heptakis 6 O Sulfo Beta Cyclodextrin

Thermodynamic Characterization of Inclusion Complexes

The formation of an inclusion complex between a host, such as Heptakis(6-O-sulfo)-beta-cyclodextrin, and a guest molecule is a reversible equilibrium process. The stability and nature of this complex are governed by fundamental thermodynamic parameters. These parameters provide critical insights into the driving forces behind molecular recognition and encapsulation.

Determination of Binding Constants and Stoichiometry

The stoichiometry of host-guest complexes, which describes the ratio of host to guest molecules, is fundamental to understanding their interaction. For many guest molecules, a 1:1 stoichiometry with beta-cyclodextrins is common, though 1:2 or 2:1 complexes can also form. nih.govnih.gov Various methods, including Nuclear Magnetic Resonance (NMR), UV-Vis spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS), are employed to determine this ratio. nih.govnih.gov

Once the stoichiometry is established, the binding constant (also known as the association or stability constant, Kₐ) can be calculated. This constant quantifies the strength of the non-covalent interactions between the host and guest molecules at equilibrium. A higher Kₐ value indicates a more stable complex. Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during the binding event, allowing for the simultaneous determination of the binding constant, enthalpy, and stoichiometry from a single experiment. nih.gov

For example, studies on similar modified beta-cyclodextrins, such as heptakis(2,6-di-O-methyl)-β-cyclodextrin, have successfully used ITC to quantify these interactions. The binding constants for complexes with various guest molecules are often in the range of 10² to 10⁵ M⁻¹, signifying moderate to strong interactions. nih.govnih.gov

Table 1: Example Binding Data for Mianserin (B1677119) Hydrochloride with Modified β-Cyclodextrins at 298.15 K This table presents illustrative data from a study on a related compound, heptakis(2,6-di-O-methyl)-β-cyclodextrin, to demonstrate typical values obtained during thermodynamic analysis.

Host MoleculeGuest MoleculeStoichiometry (n)Binding Constant (K) / M⁻¹Gibbs Free Energy (ΔG) / kJ·mol⁻¹
Heptakis(2,6-di-O-methyl)-β-cyclodextrinMianserin~1.51183-17.5

Source: Data adapted from studies on mianserin hydrochloride complexation. nih.gov

Measurement of Enthalpic and Entropic Contributions to Complex Formation

The formation of an inclusion complex is driven by a combination of enthalpic (ΔH) and entropic (TΔS) contributions, which are related to the Gibbs free energy (ΔG) by the equation ΔG = ΔH - TΔS. A negative ΔG value indicates a spontaneous complexation process. nih.gov

Enthalpy (ΔH): This term reflects the change in heat content of the system. A negative ΔH (exothermic process) indicates that the formation of new bonds (like van der Waals forces and hydrogen bonds) between the host and guest is energetically favorable. researchgate.net

ITC experiments are the gold standard for directly measuring the enthalpy change (ΔH) of complexation. From the measured Kₐ and ΔH, the entropic contribution can be calculated. nih.gov For many cyclodextrin (B1172386) complexes, the process is enthalpy-driven, entropy-driven, or a combination of both. nih.govresearchgate.net For instance, in some cases, the entropic term is the dominant force stabilizing the complex. nih.gov

Table 2: Example Thermodynamic Parameters for Mianserin Complexation with Heptakis(2,6-di-O-methyl)-β-cyclodextrin This table provides an example of enthalpic and entropic data for a related cyclodextrin derivative to illustrate the typical contributions to complex formation.

Host-Guest SystemEnthalpy (ΔH) / kJ·mol⁻¹Entropy (TΔS) / kJ·mol⁻¹Driving Force
Mianserin + DM-β-CD-6.311.2Enthalpy and Entropy Favorable

Source: Data adapted from studies on mianserin hydrochloride complexation with heptakis(2,6-di-O-methyl)-β-cyclodextrin. nih.gov

Spectroscopic and Physicochemical Probes for Complex Formation

Spectroscopic and physicochemical methods are indispensable for confirming the formation of inclusion complexes and elucidating their three-dimensional structure at a molecular level.

Nuclear Magnetic Resonance (NMR) Studies of Host-Guest Interactions (CD-induced chemical shifts, 2D ROESY)

NMR spectroscopy is one of the most powerful tools for studying host-guest interactions in solution. Upon inclusion of a guest molecule into the cyclodextrin cavity, changes in the chemical environment of both host and guest protons can be observed.

Complexation-Induced Chemical Shifts (CIS): The protons located on the inner surface of the cyclodextrin cavity (notably H-3 and H-5) are highly sensitive to the presence of a guest molecule. researchgate.netmdpi.com Their signals in the ¹H NMR spectrum typically shift (usually upfield) upon complexation due to shielding effects from the guest. nih.govresearchgate.net The magnitude of these CIS provides evidence of inclusion and can be used to determine binding constants. nih.gov Similarly, the proton signals of the guest molecule also shift upon entering the hydrophobic environment of the cavity. mdpi.com

2D ROESY (Rotating-frame Overhauser Effect Spectroscopy): This two-dimensional NMR technique is crucial for determining the geometry of the inclusion complex. It detects spatial proximities between protons of the host and guest that are close to each other (typically < 5 Å). Cross-peaks between specific protons of the Heptakis(6-O-sulfo)-beta-cyclodextrin (e.g., the internal H-3, H-5 protons) and protons of the guest molecule provide definitive proof of inclusion and reveal which part of the guest is inserted into the cavity and its orientation. mdpi.commdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Stoichiometry

ESI-MS is a soft ionization technique that allows for the detection of intact, non-covalent complexes in the gas phase. It serves as a rapid and highly sensitive method to confirm the stoichiometry of host-guest complexes. nih.gov In a typical experiment, a solution containing both the Heptakis(6-O-sulfo)-beta-cyclodextrin and the guest molecule is analyzed. The resulting mass spectrum will show peaks corresponding to the individual host and guest ions, as well as a distinct peak corresponding to the molecular ion of the non-covalent complex (e.g., [Host + Guest + Na]⁺). nih.gov The mass-to-charge ratio (m/z) of this complex peak unequivocally confirms the association and its stoichiometry (e.g., 1:1 or 1:2). nih.govnih.gov

Circular Dichroism (CD) Spectroscopy for Induced Chiral Signals

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right-circularly polarized light. While Heptakis(6-O-sulfo)-beta-cyclodextrin is chiral (being composed of glucose units), it may show only weak CD signals on its own in certain spectral regions. nih.gov However, if an achiral guest molecule that possesses a chromophore is included within the chiral cavity, the interaction can induce a CD signal for the guest molecule. mdpi.com This phenomenon, known as Induced Circular Dichroism (ICD), is a hallmark of complex formation. nih.gov The appearance of an ICD signal upon mixing the host and guest provides strong evidence of encapsulation, and the intensity of this signal can be monitored during titrations to calculate binding constants. nih.govmdpi.com

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that allows for the direct measurement of the thermodynamic parameters associated with the formation of host-guest inclusion complexes. This method provides a comprehensive thermodynamic profile of the binding interaction, including the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) of the complexation. From these directly measured parameters, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, offering deep insights into the driving forces behind the molecular recognition process.

While specific Isothermal Titration Calorimetry (ITC) data for the complexation of various guest molecules with Heptakis(6-O-sulfo)-beta-cyclodextrin is not extensively available in the reviewed literature, studies on closely related substituted cyclodextrins provide valuable insights into the expected thermodynamic profiles. Research on other modified cyclodextrins, such as heptakis-[6-deoxy-6-(2-aminoethylsulfanyl)]-β-cyclodextrin, demonstrates the utility of ITC in elucidating the energetics of host-guest interactions. nih.gov

The Gibbs free energy change (ΔG), calculated from the enthalpy and entropy changes, determines the spontaneity of the complexation process. A negative ΔG value indicates a spontaneous and favorable interaction between the host and guest molecules. The magnitude of the binding constant (K_a), which is inversely related to the dissociation constant (K_d), provides a quantitative measure of the stability of the inclusion complex.

The following interactive table presents a hypothetical representation of thermodynamic data for the complexation of Heptakis(6-O-sulfo)-beta-cyclodextrin with a series of guest molecules, based on data from related cyclodextrin studies. This data illustrates the typical range of values and the types of insights that can be gained from ITC experiments.

Thermodynamic ParameterValue

Intermolecular Forces Governing Host-Guest Complex Stability

The stability of host-guest inclusion complexes formed with Heptakis(6-O-sulfo)-beta-cyclodextrin is governed by a delicate balance of several intermolecular forces. These non-covalent interactions collectively determine the affinity and specificity of the binding between the host and guest molecules. The primary forces at play are Van der Waals interactions, hydrogen bonding, and electrostatic interactions.

Hydrogen Bonding: Hydrogen bonds are formed between a hydrogen atom covalently bonded to a highly electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. In the context of Heptakis(6-O-sulfo)-beta-cyclodextrin complexes, hydrogen bonds can form between the hydroxyl and sulfate (B86663) groups on the cyclodextrin rims and suitable functional groups on the guest molecule. The presence of the sulfate groups at the 6-position of each glucose unit introduces additional potential sites for hydrogen bonding compared to native beta-cyclodextrin (B164692). Computational studies on other cyclodextrin complexes have highlighted the critical role of hydrogen bonding in orienting the guest molecule within the cavity and enhancing complex stability. nih.gov

Electrostatic Interactions: These forces occur between charged or polar species. The seven sulfate groups on Heptakis(6-O-sulfo)-beta-cyclodextrin impart a strong negative charge to the primary face of the cyclodextrin. This anionic nature leads to significant electrostatic attractions with positively charged guest molecules (cations). These interactions can dramatically increase the binding affinity and stability of the complexes, as observed in studies with other charged cyclodextrin derivatives. nih.gov The electrostatic complementarity between the host and guest is often a key determinant of binding specificity.

Computational Chemistry and Molecular Modeling of Heptakis 6 O Sulfo Beta Cyclodextrin Systems

Molecular Docking Simulations for Predicting Inclusion Complex Structures and Orientations

Molecular docking is a computational technique used to predict the preferred orientation of a guest molecule when it binds to the cavity of a host molecule, such as HS-β-CD. This method evaluates various possible binding poses and scores them based on the estimated binding affinity or free energy, allowing researchers to identify the most stable and likely structure of the inclusion complex.

The primary goal of docking simulations in the context of HS-β-CD is to understand the geometry of the host-guest complex. Key insights gained from these simulations include:

Binding Orientation: Determining which part of the guest molecule (the "ligand") inserts into the hydrophobic cavity of the cyclodextrin (B1172386) and which part remains exposed to the solvent. For instance, in the case of adamantane (B196018) derivatives binding to β-cyclodextrin, the orientation of substituents on the adamantane core within the cyclodextrin cavity remains a subject of investigation where docking can provide valuable predictions. researchgate.net

Conformational Changes: Assessing whether the host or guest molecules undergo conformational changes upon binding to achieve a more favorable interaction.

Binding Energy Estimation: Calculating a score that represents the strength of the interaction. This is crucial for comparing the binding affinities of different guest molecules with HS-β-CD or for understanding the basis of chiral recognition.

In a study on the chiral separation of coumatetralyl (B606773) using a related charged cyclodextrin, heptakis(2,3-di-O-methyl-6-sulfo)-β-cyclodextrin, simulation studies confirmed the binding energy difference between the R- and S-enantiomers. nih.gov The calculated binding energies were -6.40 kcal/mol for the R-enantiomer and -6.10 kcal/mol for the S-enantiomer, which supported the experimentally observed migration order in capillary electrophoresis. nih.gov Such calculations are vital for rationalizing and predicting the chiral recognition mechanism. nih.gov The negatively charged sulfo groups on the rim of HS-β-CD add electrostatic interactions to the primarily hydrophobic and van der Waals forces that drive complexation, making docking simulations particularly useful for predicting how these combined forces dictate the final structure of the inclusion complex.

Table 1: Example of Molecular Docking Data for Enantiomer-Cyclodextrin Complexes

Guest Molecule EnantiomerCyclodextrin DerivativeCalculated Binding Energy (kcal/mol)Predicted Migration OrderReference
R-CoumatetralylHeptakis(2,3-di-O-methyl-6-sulfo)-β-cyclodextrin-6.401st nih.gov
S-CoumatetralylHeptakis(2,3-di-O-methyl-6-sulfo)-β-cyclodextrin-6.102nd nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Host-Guest Complexes

While molecular docking provides a static picture of the host-guest complex, molecular dynamics (MD) simulations offer a dynamic view, revealing how the system behaves over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes the positions and velocities of the particles. This approach is ideal for studying the flexibility and stability of HS-β-CD complexes. nih.govnih.gov

Key applications of MD simulations for HS-β-CD systems include:

Complex Stability: By simulating the complex over nanoseconds or longer, researchers can assess its stability. If the guest molecule remains within the cyclodextrin cavity throughout the simulation, it suggests a stable complex.

Interaction Analysis: MD trajectories can be analyzed to detail the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. nih.gov The role of water molecules in the binding process can also be explicitly studied. For instance, MD simulations of β-cyclodextrin in aqueous solution have shown an association of seven water molecules within the cavity, a finding consistent with experimental X-ray crystallography data. univie.ac.at

Conformational Flexibility: These simulations reveal the inherent flexibility of the cyclodextrin macrocycle and how its conformation may adapt to accommodate a guest molecule, a phenomenon known as "induced fit". semanticscholar.org The conformational flexibility of cyclodextrins and their complexes has been analyzed using simulation techniques. nih.gov

Free Energy Calculations: Advanced MD techniques, such as umbrella sampling or free energy perturbation, can be used to calculate the free energy of binding, providing a more accurate measure of binding affinity than docking scores.

MD simulations are computationally intensive but provide information that is unobtainable by other means, making them a powerful tool for understanding the intricate dynamics of HS-β-CD host-guest systems. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Interaction Energies and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide the most accurate methods for studying the electronic structure and interaction energies of molecular systems. Unlike the classical force fields used in docking and MD, DFT explicitly treats the electrons in the system, allowing for a detailed analysis of chemical bonding and non-covalent interactions.

In the study of HS-β-CD complexes, DFT is used to:

Calculate Accurate Interaction Energies: DFT can compute the complexation energy with high precision, accounting for effects like dispersion forces, which are crucial for van der Waals interactions in cyclodextrin cavities. A 2020 study comparing various computational methods found that the B3LYP/6-31G(d,p)-D3 approach was the most accurate for predicting geometries and complexation energies for β-CD complexes, followed by the more cost-effective PM6-D3 method. mdpi.com

Analyze Electronic Structure: Techniques like Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) can be used to dissect the interaction energy into its components (electrostatic, van der Waals, etc.) and to characterize specific bonds, including hydrogen bonds. mdpi.com

Optimize Geometries: DFT is used to find the minimum energy structure of the host-guest complex with high accuracy, which can then be used as a starting point for MD simulations. mdpi.com

A comparative DFT study on β-cyclodextrin (β-CD) and a methylated derivative (DM-β-CD) using the B97-3c level of theory highlighted the impact of substitution on binding. nih.gov The study found that the calculated free binding energy for the DM-β-CD/phenol complex was significantly more negative (-5.23 kcal/mol) than for the β-CD/phenol complex (-2.62 kcal/mol), indicating a more stable complex upon methylation. nih.gov This was attributed to a disruption of the intramolecular hydrogen bond network in the parent β-CD, which affects host flexibility and intermolecular interactions. nih.gov Such calculations are critical for understanding how the sulfo groups of HS-β-CD influence its binding properties through electronic effects.

Table 2: Comparison of Computational Methods for Cyclodextrin Complexes

MethodTypePrimary ApplicationKey AdvantageKey LimitationReference
Molecular DockingMolecular MechanicsPredicting binding pose and orientationFast, high-throughput screeningStatic picture, scoring functions are approximate nih.gov
Molecular Dynamics (MD)Molecular MechanicsSimulating dynamic behavior and stabilityIncludes dynamics, flexibility, and solvent effectsComputationally expensive, relies on force field accuracy nih.gov
DFT (e.g., B3LYP-D3)Quantum MechanicsCalculating accurate interaction energies and electronic structureHigh accuracy, detailed electronic insightsVery high computational cost, limited to smaller systems or single-point calculations mdpi.com
Semi-empirical (e.g., PM6-D3)Quantum Mechanics (approx.)Balancing speed and accuracy for energy calculationsFaster than DFT, more accurate than classical methodsLess accurate than high-level DFT mdpi.com

Theoretical Models for Predicting Separation Efficiencies (e.g., Ionic Strength-Corrected Charged Resolving Agent Migration Model)

In separation science, particularly capillary electrophoresis (CE), theoretical models are essential for understanding and predicting the separation of analytes. When using a charged chiral selector like HS-β-CD, these models become particularly important for optimizing separation conditions.

The Charged Resolving Agent Migration (CHARM) model is a prominent theoretical framework used to describe the migration behavior of analytes in the presence of a charged cyclodextrin. nih.gov In a study involving the nonaqueous CE separation of basic enantiomers with heptakis(2,3-dimethyl-6-sulfato)-β-cyclodextrin, the effective mobilities, separation selectivities, and resolution values were found to follow the theoretical predictions of the CHARM model as a function of the cyclodextrin concentration. nih.gov

For highly charged selectors like HS-β-CD (with a nominal charge of -7), correcting for the ionic strength of the background electrolyte (BGE) is crucial for accurate predictions. The high charge density of the selector can significantly alter the local ionic environment, affecting the electrophoretic mobility of both the selector and the analyte-selector complex.

A study on multiply charged sulfated cyclodextrins tested two limiting models for ionic strength correction to determine accurate binding constants via affinity capillary electrophoresis (ACE). nih.gov

Model 1: Uses the nominal charge numbers and analytical concentrations of the cyclodextrin selector to calculate the BGE ionic strength. nih.gov

Model 2: Considers the cyclodextrin selectors as singly charged species (z = -1) but with a concentration multiplied by their nominal charge number. nih.gov

The results showed that while both models provided a good fit to the experimental data, the second model yielded more physico-chemically meaningful values for the apparent binding constants and limiting mobilities of the complexes. nih.gov These theoretical models are powerful tools for rational method development, allowing for the prediction of separation efficiencies and reducing the need for extensive trial-and-error experimentation.

Emerging Research Applications and Future Directions for Heptakis 6 O Sulfo Beta Cyclodextrin in Chemical Science

Heptakis(6-O-sulfo)-(beta)-cyclodextrin as a Component in Supramolecular Assemblies and Polyrotaxanes

The unique architecture of cyclodextrins makes them ideal building blocks for supramolecular assemblies and mechanically interlocked molecules like polyrotaxanes. Polyrotaxanes consist of multiple cyclic molecules, such as cyclodextrins, threaded onto a linear polymer chain and trapped by bulky end-groups called stoppers.

While the direct incorporation of this compound into polyrotaxanes is a developing area of research, the principles are well-established with other cyclodextrin (B1172386) derivatives. The synthesis of such structures typically involves forming a pseudo-polyrotaxane by mixing the cyclodextrin with a polymer chain in a suitable solvent, followed by a capping reaction to prevent dethreading. beilstein-journals.org The introduction of seven anionic sulfo groups onto the beta-cyclodextrin (B164692) rim is expected to significantly influence the formation and properties of these assemblies. The strong negative charges would introduce powerful electrostatic repulsions between adjacent rings on a polymer axle, potentially leading to more rigid and extended structures compared to those formed with neutral cyclodextrins. Furthermore, the exceptional water solubility of the sulfated host (>60 g per 100 cm³ of water) could facilitate the assembly of polyrotaxanes with water-soluble polymers in aqueous media, aligning with the goals of green chemistry. cyclolab.hu

Applications in Green Chemistry and Catalysis as a Supramolecular Carrier

The core principles of green chemistry—reducing waste, using safer solvents, and improving energy efficiency—are increasingly important in chemical synthesis. Supramolecular catalysis, particularly using cyclodextrins in aqueous media, represents a significant step in this direction. Beta-cyclodextrin and its derivatives can act as microreactors, encapsulating non-polar reactants within their hydrophobic cavity and facilitating reactions in water, thereby reducing the need for volatile organic solvents.

This compound is particularly well-suited for this role. Its high solubility in water makes it an effective phase-transfer catalyst, bringing hydrophobic substrates into the aqueous phase where reactions can occur. The negatively charged sulfo groups can also play a direct role in catalysis through electrostatic interactions, potentially stabilizing transition states or orienting reactants for optimal reactivity. This dual functionality—hydrophobic inclusion and electrostatic interaction—opens possibilities for novel catalytic applications in environmentally benign solvent systems.

Integration into Advanced Materials and Nanostructures for Chemical Sensing or Separation Technologies

The ability of cyclodextrins to form selective inclusion complexes has made them invaluable in separation science. This compound and its closely related derivatives have emerged as powerful chiral selectors in capillary electrophoresis (CE). scbt.com The anionic sulfo groups allow the cyclodextrin to act as both a host for complexation and a carrier in the electrophoretic field.

Research has demonstrated that single-isomer sulfated beta-cyclodextrins are highly effective for the enantiomeric separation of pharmaceutical compounds. For instance, a derivative, heptakis(2-O-methyl-3-O-acetyl-6-O-sulfo)cyclomaltoheptaose, successfully separated the enantiomers of 19 out of 24 weak base analytes in both aqueous and methanolic electrolytes. nih.gov The separation mechanism relies on the differential stability of the diastereomeric complexes formed between the chiral cyclodextrin and the enantiomers of the analyte. The charged resolving agent migration (CHARM) model, which accounts for ionic strength, has been used to explain the observed separation selectivities. nih.govnih.gov The success of these separations highlights the tunability of sulfated cyclodextrins, where modifications to other positions on the glucose ring can fine-tune interaction strength and selectivity. nih.govnih.gov

Sulfated β-Cyclodextrin DerivativeApplicationKey FindingReference
Heptakis(2-O-methyl-3-O-acetyl-6-O-sulfo)cyclomaltoheptaose (HMAS)Chiral separation of weak base pharmaceuticals by Capillary ElectrophoresisSuccessfully separated enantiomers for 19 of 24 analytes. nih.gov
Heptakis(2-O-methyl-3,6-di-O-sulfo)-beta-cyclodextrin (HMdiSu)Chiral resolving agent for pharmaceutical weak bases by Capillary ElectrophoresisUsed to separate 24 weak base enantiomers at pH 2.5. nih.gov
Heptakis(2-O-sulfo-3-O-methyl-6-O-acetyl)-β-cyclodextrin (HAMS)Chiral separation of non-ionic and weak base analytes by Capillary ElectrophoresisAchieved rapid separations with low concentrations of the selector. nih.gov
Heptakis(6-amino-6-deoxy)-beta-cyclodextrinChiral separation of anionic analytes by Capillary ElectrophoresisDemonstrated excellent resolution for carboxybenzyl-tryptophan. nih.gov

Exploration of Novel Interaction Mechanisms Beyond Traditional Inclusion Complexation

While the formation of host-guest inclusion complexes is the hallmark of cyclodextrin chemistry, research is uncovering more nuanced and complex interaction mechanisms. For this compound, the interplay between the hydrophobic cavity and the external anionic groups creates a sophisticated binding environment.

Q & A

Q. What are the optimal synthetic routes for preparing HS-β-CD, and how can its purity be validated?

HS-β-CD is synthesized via sulfonation of β-cyclodextrin at the C6 hydroxyl positions. A common method involves reacting β-cyclodextrin with sulfur trioxide–pyridine complexes in dimethylformamide (DMF) under anhydrous conditions . Post-synthesis, purification via ion-exchange chromatography removes unreacted reagents. Purity validation requires nuclear magnetic resonance (NMR; e.g., ¹H and ¹³C) to confirm sulfonation at all seven glucose units, complemented by mass spectrometry (MS) for molecular weight confirmation .

Q. How does the sulfonation of β-cyclodextrin alter its solubility and stability in aqueous vs. organic solvents?

Sulfonation significantly enhances aqueous solubility due to the introduction of hydrophilic sulfonate groups. However, HS-β-CD may exhibit limited solubility in polar organic solvents like ethanol. Stability is pH-dependent: sulfonate groups deprotonate above pH 2, increasing electrostatic repulsion and preventing aggregation. For organic-phase applications, counterion exchange (e.g., replacing sodium with tetrabutylammonium) improves solubility in solvents like acetonitrile .

Q. What spectroscopic or chromatographic methods are critical for characterizing HS-β-CD inclusion complexes?

Key techniques include:

  • Circular dichroism (CD) : Detects chiral guest-induced conformational changes in HS-β-CD.
  • Isothermal titration calorimetry (ITC) : Quantifies binding constants (Kₐ) and thermodynamic parameters (ΔH, ΔS) .
  • HPLC/CE with UV or fluorescence detection : Monitors complexation efficiency via shifts in retention time or fluorescence quenching .

Advanced Research Questions

Q. How can HS-β-CD be utilized to resolve enantiomers in capillary electrophoresis (CE), and what factors influence separation efficiency?

HS-β-CD acts as a chiral selector by forming transient diastereomeric complexes with enantiomers. Separation efficiency depends on:

  • pH : Affects the ionization state of analytes and HS-β-CD (pKa ~1.5 for sulfonate groups).
  • Concentration : Optimal HS-β-CD levels balance selectivity and analysis time (typically 5–20 mM) .
  • Buffer composition : Additives like urea or ionic liquids modulate complex stability. Example: Baseline separation of cathinone derivatives (e.g., mephedrone) is achieved using 15 mM HS-β-CD in 50 mM phosphate buffer (pH 3.0) .

Q. What strategies address contradictory data in HS-β-CD-host binding studies (e.g., discrepancies in reported Kₐ values)?

Contradictions often arise from:

  • Variability in HS-β-CD purity : Validate sulfonation degree via elemental analysis or ion chromatography.
  • Experimental conditions : Standardize temperature, ionic strength, and solvent systems.
  • Data fitting models : Compare 1:1 vs. 1:2 binding models (e.g., using nonlinear regression in ITC software) . Reproducibility requires rigorous reporting of synthesis protocols and analytical conditions .

Q. How can HS-β-CD be functionalized for targeted drug delivery, and what are the key biocompatibility challenges?

Functionalization approaches include:

  • Covalent modification : Attaching targeting ligands (e.g., folate) to the secondary hydroxyl groups.
  • Supramolecular assembly : Co-loading HS-β-CD with polymers (e.g., polyethylenimine) for nucleic acid delivery . Biocompatibility challenges involve hemolytic activity at high concentrations (>10 mM) and renal clearance rates. Preclinical studies must assess toxicity via hemolysis assays and in vivo biodistribution tracking .

Key Research Gaps

  • Mechanistic insights : Molecular dynamics simulations to predict HS-β-CD-guest binding modes.
  • Scalable synthesis : Reducing DMF usage via green chemistry approaches (e.g., microwave-assisted sulfonation).
  • Regulatory considerations : Standardizing HS-β-CD purity criteria for pharmaceutical applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.